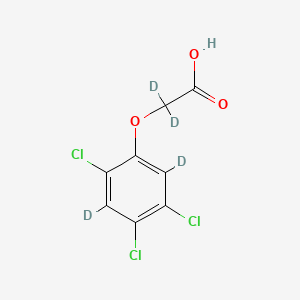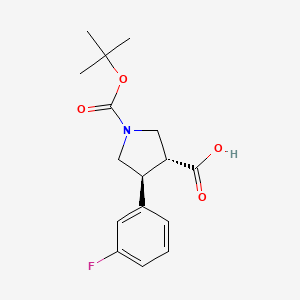![molecular formula C23H36O4 B570552 [(3S,8R,9S,10R,13S,14S,17S)-3,7-dihydroxy-7,10,13,17-tetramethyl-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate CAS No. 37005-63-3](/img/structure/B570552.png)
[(3S,8R,9S,10R,13S,14S,17S)-3,7-dihydroxy-7,10,13,17-tetramethyl-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3S,8R,9S,10R,13S,14S,17S)-3,7-dihydroxy-7,10,13,17-tetramethyl-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate is a synthetic steroidal compound It is structurally related to androgens and estrogens, which are naturally occurring hormones in the human body
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,8R,9S,10R,13S,14S,17S)-3,7-dihydroxy-7,10,13,17-tetramethyl-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate typically involves multiple steps, starting from simpler steroidal precursors. One common route involves the acetylation of the corresponding triol. The reaction conditions often include the use of acetic anhydride in the presence of a base such as pyridine to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound may involve microbial biotransformation processes. Microbial biotransformation offers a cost-effective and environmentally friendly method for producing steroidal intermediates. Specific strains of bacteria or fungi are used to convert precursor steroids into the desired product through enzymatic reactions .
Análisis De Reacciones Químicas
Types of Reactions
[(3S,8R,9S,10R,13S,14S,17S)-3,7-dihydroxy-7,10,13,17-tetramethyl-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups into ketones or aldehydes.
Reduction: This reaction can reduce ketones or aldehydes back to hydroxyl groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triol can yield ketones, while reduction can regenerate the hydroxyl groups.
Aplicaciones Científicas De Investigación
[(3S,8R,9S,10R,13S,14S,17S)-3,7-dihydroxy-7,10,13,17-tetramethyl-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of hormonal disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and research chemicals.
Mecanismo De Acción
The mechanism of action of [(3S,8R,9S,10R,13S,14S,17S)-3,7-dihydroxy-7,10,13,17-tetramethyl-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate involves its interaction with specific receptors in the body. It binds to androgen and estrogen receptors, modulating their activity and influencing various physiological processes. The molecular targets include nuclear receptors that regulate gene expression and cellular function .
Comparación Con Compuestos Similares
Similar Compounds
Estradiol 17β-acetate: Another steroidal compound with similar structural features but different functional groups.
17alpha-alkynylestra-4,9(10)-diene-3beta,17beta-diols: Compounds with similar core structures but different substituents.
Uniqueness
[(3S,8R,9S,10R,13S,14S,17S)-3,7-dihydroxy-7,10,13,17-tetramethyl-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate is unique due to its specific functional groups and stereochemistry, which confer distinct biological activities and chemical reactivity. Its ability to interact with both androgen and estrogen receptors makes it a versatile compound for research and therapeutic applications.
Propiedades
Número CAS |
37005-63-3 |
|---|---|
Fórmula molecular |
C23H36O4 |
Peso molecular |
376.537 |
Nombre IUPAC |
[(3S,8R,9S,10R,13S,14S,17S)-3,7-dihydroxy-7,10,13,17-tetramethyl-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H36O4/c1-14(24)27-23(5)11-8-18-19-17(7-10-21(18,23)3)20(2)9-6-16(25)12-15(20)13-22(19,4)26/h13,16-19,25-26H,6-12H2,1-5H3/t16-,17-,18-,19+,20-,21-,22?,23-/m0/s1 |
Clave InChI |
PPUMOABMDORSSH-SDVLAHOISA-N |
SMILES |
CC(=O)OC1(CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)(C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2-Formyl-3,4-dimethoxyphenyl)-[(5R)-4-hydroxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl] acetate](/img/structure/B570472.png)






![[3,3'-Bi-1,2-oxazole]-5-carbaldehyde](/img/structure/B570488.png)



